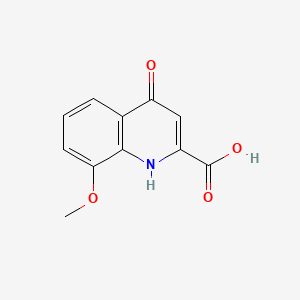

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-9-4-2-3-6-8(13)5-7(11(14)15)12-10(6)9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSKDOPGDPDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183541 | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-14-8 | |

| Record name | 4-Hydroxy-8-methoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-methoxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92U92J5X9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Introduction

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are known to possess pharmacological properties including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects.[1][2] This technical guide focuses on a specific derivative, this compound (also known as 4-hydroxy-8-methoxyquinoline-2-carboxylic acid), providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details a plausible synthetic route, methods for physicochemical and spectroscopic characterization, and the potential biological context of this molecule.

Synthesis of this compound

While numerous named reactions exist for the synthesis of the quinoline core, such as the Gould-Jacobs and Pfitzinger reactions, they typically yield derivatives with substitution at the C3 or C4 positions, respectively.[3][4] A direct, single-step synthesis for this compound is not prominently reported. Therefore, a logical and effective multi-step pathway is proposed, beginning with the construction of a substituted 2-methyl-4-quinolinone intermediate, followed by oxidation of the methyl group to the desired carboxylic acid.

The proposed pathway involves a Conrad-Limpach-Knorr type synthesis followed by selective oxidation.

-

Condensation: 2-methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

-

Cyclization: The intermediate undergoes thermal cyclization at high temperatures to form 8-methoxy-2-methylquinolin-4(1H)-one.

-

Oxidation: The methyl group at the C2 position is selectively oxidized using a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), to yield the final product, this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 8-methoxy-2-methylquinolin-4(1H)-one (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate. Continue reflux until no more water is evolved.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry. Recrystallize from ethanol or a similar solvent to obtain the purified intermediate.

Protocol 2: Oxidation to this compound (Final Product)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the intermediate 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as aqueous dioxane.

-

Addition of Oxidant: Add selenium dioxide (SeO₂, ~2.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and filter to remove the black selenium precipitate.

-

Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of physicochemical and spectroscopic methods.

Data Presentation

Quantitative data for the target compound are summarized in the tables below. Physicochemical properties are based on available supplier data, while spectroscopic characteristics are predicted based on the analysis of structurally related quinoline derivatives.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2929-14-8 | [5] |

| Molecular Formula | C₁₁H₉NO₄ | [5] |

| Molecular Weight | 219.19 g/mol | [5] |

| Appearance | Expected to be a solid (e.g., white to beige powder) | - |

| Melting Point | ~200°C | [5] |

| Boiling Point | 407.1°C at 760 mmHg | [5] |

| Density | 1.402 g/cm³ | [5] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~13.0-14.0 (br s, 1H, COOH), ~11.5-12.0 (br s, 1H, NH), ~7.0-8.0 (m, 4H, Ar-H), ~6.5 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃). Aromatic protons will show characteristic coupling patterns. |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~175 (C=O, quinolone), ~165 (C=O, acid), ~150-155 (C-O, methoxy), ~110-145 (aromatic carbons), ~100 (C-3), ~56 (OCH₃). |

| FT-IR | ν (cm⁻¹): ~3200-2500 (broad, O-H of carboxylic acid), ~3100 (N-H stretch), ~1720 (C=O stretch, acid), ~1660 (C=O stretch, quinolone amide), ~1600, 1550 (C=C aromatic), ~1250 (C-O stretch, ether). |

| Mass Spec. (MS) | m/z (ESI⁻): [M-H]⁻ at 218.04. m/z (ESI⁺): [M+H]⁺ at 220.06. |

Experimental Protocols: Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) should be used to confirm the structure.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Protocol 5: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.

Biological and Pharmacological Context

The 4-oxo-quinoline core is a well-established pharmacophore associated with a multitude of biological activities. Derivatives are known to function as anticancer, antibacterial, and anti-inflammatory agents.[1][2] The mechanism of action for many quinoline-based drugs involves interaction with key biological macromolecules. For example, their planar structure allows them to intercalate with DNA, while the functional groups can form crucial hydrogen bonds or chelate metal ions within the active sites of enzymes.[2] The specific combination of a carboxylic acid at the C2 position, a methoxy group at C8, and the 4-oxo functionality in the target molecule suggests potential for selective biological activity, warranting further investigation in drug discovery programs.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. By employing a multi-step synthetic strategy involving the construction and subsequent oxidation of a 2-methyl-4-quinolinone intermediate, the target compound can be reliably produced. Detailed protocols for synthesis and for characterization by NMR, FT-IR, and mass spectrometry provide a practical framework for researchers. The established importance of the quinolinone scaffold in drug discovery underscores the value of this derivative as a candidate for further biological evaluation.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Due to the limited availability of direct experimental data in the public domain, the spectral data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous quinoline structures. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related quinoline derivatives and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~11.8 | s | 1H | NH |

| ~7.8 | d | 1H | H-5 |

| ~7.5 | t | 1H | H-6 |

| ~7.2 | d | 1H | H-7 |

| ~6.9 | s | 1H | H-3 |

| ~3.9 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C-4 |

| ~165 | C-2 |

| ~155 | C-8 |

| ~148 | C-8a |

| ~140 | C-4a |

| ~125 | C-6 |

| ~118 | C-5 |

| ~115 | C-7 |

| ~110 | C-3 |

| ~56 | OCH₃ |

| ~168 | COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | N-H stretch |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Quinoline) |

| ~1600, 1550, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 219 | [M]⁺ (Molecular Ion) |

| 202 | [M - OH]⁺ |

| 174 | [M - COOH]⁺ |

| 146 | [M - COOH - CO]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Gould-Jacobs reaction. This method is widely used for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines).

Reaction Scheme:

-

Step 1: Condensation. 2-Aminoanisole is reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine.

-

Step 2: Cyclization. The intermediate is heated at a high temperature, typically in a high-boiling solvent like diphenyl ether, to induce thermal cyclization.

-

Step 3: Saponification. The resulting ethyl ester is saponified using a base, such as sodium hydroxide, to yield the sodium salt of the carboxylic acid.

-

Step 4: Acidification. The salt is then acidified to precipitate the final product, this compound.

Detailed Protocol:

-

Condensation: In a round-bottom flask, combine 2-aminoanisole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the reaction mixture, add diphenyl ether. Heat the solution to 250-260 °C for 30-60 minutes. The cyclization progress should also be monitored by TLC.

-

Saponification: After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and stirred at reflux for 1-2 hours to hydrolyze the ester.

-

Purification and Acidification: The aqueous layer is separated and washed with diethyl ether to remove the diphenyl ether. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a spectral width of 0-200 ppm and several thousand scans are typically required for good signal-to-noise.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

For Electron Ionization (EI) Mass Spectrometry, introduce a small amount of the solid sample via a direct insertion probe.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Typical EI source parameters include an ionization energy of 70 eV and a source temperature of 200-250 °C.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is scarce, some sources suggest that 8-methoxyquinoline derivatives can act as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, which can have a range of downstream effects, including anti-inflammatory and smooth muscle relaxation responses.

Caption: Hypothetical signaling pathway of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The predicted spectral data and proposed synthetic and analytical protocols offer a starting point for further experimental investigation. The potential biological activity highlighted here suggests a promising area for future pharmacological studies.

The Biological Profile of 4-Hydroxy-8-methoxy-quinoline-2-carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid. As the 8-methyl ether of xanthurenic acid, a neuroactive metabolite of the kynurenine pathway, this quinoline derivative is of significant interest for its potential pharmacological effects. Direct studies on this compound are limited; however, its structural relationship to xanthurenic acid and the broader class of quinoline carboxylic acids suggests a range of possible biological activities, including the modulation of protein synthesis, neuromodulatory effects, and potential antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes the available information, presents relevant quantitative data from related compounds to provide a comparative context, and offers detailed experimental protocols for key assays to facilitate further research into the biological activity of this promising molecule.

Introduction

4-Hydroxy-8-methoxy-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Its structure is notably similar to xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid), a well-characterized metabolite of the tryptophan catabolism pathway known as the kynurenine pathway.[1] The methylation of the hydroxyl group at the 8-position distinguishes 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid from xanthurenic acid and may significantly influence its biological activity, bioavailability, and metabolic stability.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2] Given the established neuroactivity of xanthurenic acid and the diverse biological roles of quinoline derivatives, 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid represents a compelling candidate for further investigation in drug discovery and development.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, drawing from both direct, albeit limited, evidence and the extensive literature on structurally related compounds.

Known and Potential Biological Activities

Inhibition of Protein Synthesis

The methyl ester of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid has been reported to inhibit protein synthesis in animal cells. While specific quantitative data such as IC50 values for the parent carboxylic acid are not currently available in the public domain, this finding points to a potentially significant mechanism of action. Inhibition of protein synthesis is a therapeutic strategy employed in the treatment of various diseases, including cancer and viral infections.[3]

Potential Neuromodulatory Activity

As the 8-methyl ether of xanthurenic acid, 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid may exhibit neuromodulatory effects. Xanthurenic acid is known to interact with metabotropic glutamate receptors and is involved in the regulation of neurotransmitter release.[4][5] Alterations in the levels of xanthurenic acid and its derivatives have been associated with neurological and psychiatric conditions.[6] The methylation at the 8-position could alter the binding affinity and selectivity for neurological targets compared to xanthurenic acid.

Potential Antioxidant Activity

Many quinoline derivatives possess antioxidant properties, often attributed to their ability to scavenge free radicals and chelate metal ions.[7][8] The presence of a hydroxyl group and the quinoline nitrogen in 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid suggests it may have the capacity to act as an antioxidant. The antioxidant potential of various quinoline derivatives has been quantified using assays such as the DPPH radical scavenging assay.

Potential Anti-inflammatory Activity

Quinoline carboxylic acids have been investigated for their anti-inflammatory effects.[9] These compounds can modulate inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. The structural similarity of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid to other anti-inflammatory quinolines suggests it may also possess such properties.

Potential Anticancer Activity

The quinoline scaffold is present in a number of anticancer drugs and experimental therapeutics.[10][11] Derivatives of 8-hydroxyquinoline, in particular, have demonstrated cytotoxicity against various cancer cell lines.[12] The potential for 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid to act as an anticancer agent warrants investigation.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential efficacy of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, the following tables summarize quantitative data for structurally related quinoline derivatives in various biological assays.

Table 1: Inhibitory Activity of Related Quinoline Derivatives

| Compound/Derivative | Assay | Target/Cell Line | IC50/Activity | Reference |

| Amide of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid | Lp-PLA₂ Inhibition | Human Plasma | 27 nM | [13] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | Enzyme Assay | 7.2 µM | [14] |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 Inhibition | Docking Study | High Affinity | [15] |

| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity | Hep3B cells | 6.25 µg/mL | [12] |

Table 2: Antioxidant Activity of Related Quinoline Derivatives

| Compound/Derivative | Assay | Result | Concentration | Reference |

| 2-methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | 30.25% inhibition | 5 mg/L | [16] |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 40.43% inhibition | 5 mg/L | [16] |

| Quinoline-hydrazone derivative | DPPH Radical Scavenging | IC50 > 1000 ppm | - | [7] |

Table 3: Anti-inflammatory Activity of Related Quinoline Derivatives

| Compound/Derivative | Assay | Effect | Reference |

| Quinoline-4-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable anti-inflammatory affinity | [9] |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | High anti-inflammatory effect | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid.

In Vitro Protein Synthesis Inhibition Assay

This protocol is a representative method for screening inhibitors of protein synthesis using a cell-free in vitro translation system.[17][18]

Materials:

-

1-Step Human Coupled IVT Kit (e.g., from Thermo Scientific)

-

Capped TurboLuc™ luciferase mRNA and uncapped red firefly luciferase mRNA

-

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

-

Known inhibitors of protein synthesis (e.g., m7GDP, cycloheximide, puromycin) as positive controls

-

Nuclease-free water

-

96-well microplate

-

Luminometer

Procedure:

-

Prepare a master mix containing the HeLa or CHO lysate from the IVT kit, the reaction mix, and both luciferase mRNAs according to the manufacturer's instructions.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound at various concentrations to the designated wells. Include wells with positive controls and a vehicle control (e.g., DMSO).

-

Incubate the plate at the recommended temperature (e.g., 30°C) for 60-90 minutes to allow for protein synthesis.

-

Following incubation, add the appropriate luciferase assay reagents to measure the activity of both TurboLuc™ and red firefly luciferase.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of cap-dependent (TurboLuc™) and cap-independent (red firefly) translation for each concentration of the test compound relative to the vehicle control.

Workflow for in vitro protein synthesis inhibition assay.

DPPH Radical Scavenging Assay (Antioxidant)

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[16]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control solutions to the respective wells. Include a blank well with methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH radical scavenging assay.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Anti-inflammatory)

This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophages.[19]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

-

Dexamethasone or other known anti-inflammatory drug (positive control)

-

Griess Reagent

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated reduction in NO production.

-

Calculate the percentage inhibition of NO production for each concentration of the test compound.

Signaling Pathways of Interest

The Kynurenine Pathway

Given that 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid is the 8-methyl ether of xanthurenic acid, understanding the kynurenine pathway is crucial for contextualizing its potential biological role. This pathway is the primary route of tryptophan metabolism and produces several neuroactive compounds.[20]

Simplified diagram of the Kynurenine Pathway.

Conclusion and Future Directions

4-Hydroxy-8-methoxy-quinoline-2-carboxylic acid is a compound with a promising, yet largely unexplored, biological profile. Its structural similarity to the neuroactive metabolite xanthurenic acid and its classification within the pharmacologically rich quinoline family suggest a high potential for bioactivity. The preliminary indication of protein synthesis inhibition warrants further detailed investigation, including the determination of its IC50 value and the elucidation of its specific molecular target within the translation machinery.

Future research should be directed towards a systematic evaluation of its potential neuromodulatory, antioxidant, anti-inflammatory, and anticancer effects. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships, informed by the data on related quinoline derivatives, will be crucial in guiding the design of more potent and selective analogs. Ultimately, a comprehensive characterization of the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid could unveil a novel therapeutic agent with applications in a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Xanthurenic acid - Wikipedia [en.wikipedia.org]

- 5. Actions of Xanthurenic acid, a putative endogenous Group II metabotropic glutamate receptor agonist, on sensory transmission in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the 8-methyl ether of xanthurenic acid in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 15. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]

- 17. youtube.com [youtube.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. benchchem.com [benchchem.com]

- 20. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanisms of Action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is not extensively available in public literature. This document provides a comprehensive overview of its potential mechanisms of action based on robust scientific evidence from structurally analogous quinoline and quinolone derivatives. The hypotheses presented herein require direct experimental validation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1] This structural motif is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, malaria, and various inflammatory conditions.[1][2] The compound of interest, this compound, belongs to this versatile class of molecules. Its structure, featuring a methoxy group at the 8-position, a ketone at the 4-position (existing in tautomeric equilibrium with a 4-hydroxyl group), and a carboxylic acid at the 2-position, suggests several potential interactions with biological targets. This guide explores the most probable mechanisms of action by examining the established activities of closely related analogues.

Potential Mechanism I: Inhibition of Carbonic Anhydrases (CAs)

A primary hypothesized mechanism of action is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in physiological processes like pH regulation and ion transport.[3] Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[2]

Structurally similar compounds, specifically 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, have demonstrated potent inhibitory activity against several human CA (hCA) isoforms.[4] The derivative 8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide (compound 5h in the cited study) , which shares the core 8-methoxy-quinoline-2-carboxylic acid structure, is a highly potent inhibitor of hCA I and hCA II.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of 8-substituted quinoline-2-carboxamide derivatives against four human carbonic anhydrase isoforms is summarized below. The data highlights the low nanomolar efficacy of the 8-methoxy derivative against hCA I and II.[4]

| Compound ID (in study) | R Group (at 8-position) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) |

| 5h | -OCH₃ | 61.9 | 33.0 | 657.2 | >10000 |

| 5a | -OCH₂-Ph | 134.5 | 88.4 | 1459 | >10000 |

| 5b | -OCH₂(2-Br-Ph) | 121.7 | 85.7 | 1254 | >10000 |

Visualizing the Interaction: Proposed CA Inhibition Pathway

The diagram below illustrates the proposed mechanism by which a quinoline-based sulfonamide inhibitor interacts with the active site of a carbonic anhydrase enzyme. The inhibitor's sulfonamide group coordinates with the catalytic zinc ion (Zn²⁺), displacing a water molecule and blocking the enzyme's catalytic activity.

Caption: Proposed interaction of a quinoline inhibitor with the CA active site.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory activity of compounds against carbonic anhydrase.[5]

-

Reagents and Materials:

-

Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII).

-

HEPES-Tris buffer (pH 7.4).

-

4-Nitrophenyl acetate (NPA) as substrate.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Acetazolamide (standard inhibitor).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

All measurements are performed at 25°C.

-

The assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.

-

Prepare a solution of the enzyme in the HEPES-Tris buffer.

-

Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in DMSO.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the substrate solution (NPA in buffer) in the presence of varying concentrations of the inhibitor.

-

Record the initial rate of the enzymatic reaction for each inhibitor concentration.

-

A control reaction without any inhibitor is performed to determine the maximum enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Potential Mechanism II: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another plausible mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[6] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[7] Cancer cells, due to their high proliferation rate, are heavily dependent on this pathway, making DHODH a prime target for anticancer therapy.[6]

Several studies have identified 4-quinoline carboxylic acid derivatives as potent inhibitors of human DHODH.[6][8] Although the subject of this guide is a 2-carboxylic acid derivative, the shared quinoline carboxylic acid pharmacophore suggests a potential for DHODH inhibition. Inhibition of DHODH leads to pyrimidine depletion, which in turn causes S-phase cell cycle arrest and can trigger apoptosis.[6][9]

Quantitative Data: DHODH Inhibition by Quinoline Derivatives

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of potent 4-quinoline carboxylic acid derivatives against human DHODH.[10]

| Compound ID (in study) | Structure Highlights | DHODH IC₅₀ (nM) |

| 41 | 2-(2-chloropyridin-3-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid | 9.71 ± 1.4 |

| 43 | 6-fluoro-2-(2-methoxypyridin-3-yl)-3-methylquinoline-4-carboxylic acid | 26.2 ± 1.8 |

| 46 | 6-(2-methoxypyridin-3-yl)-5-methyl-1,7-naphthyridine-8-carboxylic acid | 28.3 ± 3.3 |

| 3 | Lead Compound | 250 ± 110 |

Visualizing the Pathway: De Novo Pyrimidine Biosynthesis

The diagram below outlines the key steps of the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and its inhibition by quinoline-based compounds.

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Visualizing Downstream Effects of DHODH Inhibition

Inhibition of DHODH sets off a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling consequences of DHODH inhibition in cancer cells.

Experimental Protocol: DHODH Enzymatic Assay

This protocol outlines a method for measuring the enzymatic activity of DHODH and its inhibition by test compounds.[11]

-

Reagents and Materials:

-

Recombinant human DHODH enzyme.

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10) or Decylubiquinone.

-

Electron acceptor: 2,6-dichloroindophenol (DCIP).

-

Test compound and a known inhibitor (e.g., Brequinar).

-

96-well microplate and a plate reader capable of kinetic measurements.

-

-

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, DHODH enzyme, CoQ10, and DCIP.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (Brequinar).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Immediately begin kinetic reading of the absorbance at 600 nm (for DCIP reduction) every 30 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to DHODH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a non-linear regression model.

-

Potential Mechanism III: General Anticancer and Anti-Inflammatory Activity

Beyond specific enzyme inhibition, the quinoline scaffold is broadly associated with cytotoxicity against cancer cell lines and anti-inflammatory properties.[12][13] The mechanisms are often multifactorial and can include:

-

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death through the activation of caspase cascades and modulation of Bcl-2 family proteins.[14]

-

Cell Cycle Arrest: As seen with DHODH inhibitors, quinolines can arrest the cell cycle at various phases (G2/M or S-phase), preventing cancer cell proliferation.[15]

-

DNA Interaction: Some quinoline structures can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[12]

-

Anti-inflammatory Effects: Quinolines have been shown to inhibit the production of pro-inflammatory mediators in macrophages, suggesting a role in modulating inflammatory pathways.[13]

Visualizing the Workflow: In Vitro Anticancer Activity Screen

The following diagram illustrates a standard workflow for evaluating the cytotoxic potential of a novel compound against cancer cell lines.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][16]

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

-

Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[16]

-

Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the purple formazan crystals.[16]

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

-

Conclusion and Future Directions

Based on the analysis of structurally related compounds, This compound holds significant therapeutic potential, likely acting through multiple mechanisms of action. The most compelling hypotheses, supported by quantitative data from close analogues, are the inhibition of carbonic anhydrases and dihydroorotate dehydrogenase . These mechanisms are highly relevant in oncology and inflammatory diseases.

Furthermore, the general cytotoxic and anti-inflammatory properties associated with the quinoline scaffold suggest that this compound could induce cell cycle arrest and apoptosis in cancer cells.

It is imperative that these hypothesized mechanisms be confirmed through direct experimental investigation of this compound. Future research should focus on:

-

Enzymatic assays to directly measure its inhibitory activity against hCA isoforms and DHODH.

-

In vitro studies using a panel of cancer cell lines to determine its IC₅₀ values and elucidate its effects on cell cycle progression and apoptosis.

-

In silico molecular docking studies to predict its binding modes within the active sites of target enzymes.

The insights provided in this guide offer a foundational framework for initiating a targeted and efficient investigation into the pharmacological profile of this promising quinoline derivative.

References

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pharmacological Versatility of Quinoline-2-Carboxylic Acid Derivatives: A Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities. Among these, quinoline-2-carboxylic acid and its analogs have garnered significant attention as a promising class of compounds with diverse therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Cell Proliferation and Survival

Quinoline-2-carboxylic acid derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the chelation of divalent metals crucial for cancer cell proliferation.[1][3]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various quinoline-2-carboxylic acid derivatives has been quantified, with IC50 values indicating their potency.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [1][3] |

| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [1][3] |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | 26 µg/mL | [4][5] |

Key Experimental Protocols

MTT Assay for Cytotoxicity:

The antiproliferative activity of quinoline-2-carboxylic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF7, PC3) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[1][4]

-

MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Cell Cycle Analysis:

To determine the effect of the compounds on the cell cycle, flow cytometry is employed.

-

Cell Treatment: Cancer cells are treated with the quinoline derivative for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest. An aryl ester derivative of quinoline-2-carboxylic acid was found to block the S phase of the cell cycle in PC3 prostate cancer cells.[4][5]

Apoptotic Pathway Induction

A significant mechanism of anticancer activity for these derivatives is the induction of apoptosis. This is often characterized by DNA fragmentation and the modulation of key apoptotic proteins. Western blot analysis has shown that a quinoline-2-carboxylic acid aryl ester can lead to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately enhancing the activity of caspases-7 and -9.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Solubility Profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Disclaimer: A thorough literature search did not yield specific quantitative solubility data for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. The following sections, therefore, present a generalized solubility profile and experimental protocols applicable to quinoline derivatives, based on available data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Quinoline Derivatives and Solubility

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The quinoline core, being a bicyclic aromatic system, is predominantly hydrophobic.[3] Consequently, many quinoline derivatives exhibit low aqueous solubility, which can be a critical factor in their therapeutic application and development.[1][3] The solubility of these compounds is influenced by factors such as pH, the nature and position of substituents on the quinoline ring, and the crystal lattice energy.[1][3] For instance, the presence of lipophilic groups can further decrease water solubility, while the introduction of ionizable groups can enhance it.[3]

Generalized Solubility Profile of Quinoline Derivatives

While specific data for this compound is unavailable, the general solubility characteristics of quinoline derivatives can be summarized as follows:

| Solvent Type | General Solubility | Influencing Factors | Citation |

| Aqueous Solutions | Generally low | pH (quinolines are typically weak bases, and decreasing the pH can form more soluble salts), buffer concentration, and the presence of common ions can affect solubility. | [1][3] |

| Organic Solvents | Varies widely | The polarity of the solvent and the specific substituents on the quinoline derivative play a crucial role. | [4] |

| Co-solvents | Can be enhanced | The addition of a water-miscible organic solvent can increase solubility in aqueous solutions by reducing the polarity of the medium. | [3] |

Strategies to enhance the solubility of quinoline derivatives include pH adjustment, the use of co-solvents, and the formation of solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a quinoline derivative, based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.[4]

3.1. Materials and Equipment

-

Test compound (quinoline derivative)

-

Selected solvents (e.g., water, buffers of different pH, organic solvents)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Calibration Standards:

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.[4]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

-

Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[4]

-

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a potential signaling pathway that can be influenced by quinoline derivatives.

Conclusion

While direct solubility data for this compound remains to be determined, the information available for the broader class of quinoline derivatives provides a valuable framework for researchers. Understanding the general solubility characteristics and employing standardized protocols for its determination are crucial steps in the preclinical development of these promising therapeutic agents. The biological activity of these compounds, such as the inhibition of inflammatory pathways, underscores the importance of overcoming solubility challenges to harness their full therapeutic potential.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystallography of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic analysis of quinoline carboxylic acid derivatives, with a specific focus on the structural characteristics pertinent to molecules like 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. While the explicit crystal structure for this compound is not publicly available in crystallographic databases, this document provides a comprehensive overview of the structural data for closely related analogs. By examining the crystal structures of parent quinoline carboxylic acids, researchers can gain significant insights into the probable molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Physicochemical Properties of the Target Compound

Before delving into the crystallographic data of related structures, it is essential to understand the fundamental physicochemical properties of the target molecule, this compound.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄[1] |

| Molecular Weight | 219.19 g/mol [1] |

| CAS Number | 2929-14-8[1] |

Crystallographic Data of Structurally Related Compounds

To approximate the crystal structure of this compound, we can analyze the crystallographic data of its parent molecule, quinoline-2-carboxylic acid, and a closely related isomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. These structures provide a foundational understanding of the hydrogen bonding networks and π-π stacking interactions that are likely to be present in the target compound.

Quinoline-2-carboxylic Acid

The crystal structure of quinoline-2-carboxylic acid reveals a monoclinic system and is characterized by the presence of both neutral and zwitterionic forms within the crystal lattice, held together by hydrogen bonds.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.724(1) Å |

| b | 5.937(1) Å |

| c | 27.545(2) Å |

| β | 90.15(1)° |

| Z | 4 |

Table 1: Crystallographic data for Quinoline-2-carboxylic acid.[2]

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate

This isomer provides further insight into the solid-state conformation of quinolone systems. The presence of a water molecule in the crystal lattice highlights the potential for hydrate formation and its influence on the overall crystal packing.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a | 20.7884 (8) Å |

| b | 3.7215 (1) Å |

| c | 23.8849 (9) Å |

| β | 98.582 (2)° |

| Z | 8 |

| Temperature | 150 K |

Table 2: Crystallographic data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.[3]

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections outline generalized yet detailed protocols applicable to quinoline carboxylic acid derivatives.

Synthesis of Quinoline Carboxylic Acid Derivatives

A common route for the synthesis of quinoline-2-carboxylic acid derivatives involves the oxidation of the corresponding 2-methylquinoline. A generalized procedure is as follows:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-methylquinoline in a suitable solvent such as pyridine or a mixture of acetic acid and water.

-

Oxidation : Add a strong oxidizing agent, for instance, selenium dioxide or potassium permanganate, portion-wise to the stirred solution.

-

Heating : Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. If selenium dioxide is used, the precipitated selenium can be filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification : The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure quinoline carboxylic acid.

Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. A widely used method is slow evaporation:

-

Solvent Selection : Dissolve the purified quinoline carboxylic acid in a high-purity solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution at a slightly elevated temperature.

-

Filtration : Filter the hot solution through a pre-warmed funnel with filter paper or a syringe filter to remove any insoluble impurities.

-

Crystallization : Transfer the clear filtrate to a clean crystallization dish or vial. Cover the container with a perforated lid or parafilm to allow for the slow evaporation of the solvent.

-

Incubation : Place the container in a vibration-free and temperature-stable environment. Crystal formation can take from several days to weeks.

-

Harvesting : Once well-formed crystals of a suitable size are observed, they should be carefully harvested from the mother liquor using a spatula or forceps.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

The following diagram illustrates the generalized workflow for the determination of the crystal structure of a quinoline carboxylic acid derivative.

In the absence of a determined crystal structure for this compound, the data and protocols presented here for analogous compounds serve as a robust foundation for researchers. This guide provides the necessary comparative data and methodological framework to inform future studies aimed at elucidating the precise solid-state structure of this and other related quinoline derivatives, which are of significant interest in the field of drug discovery and development.

References

An In-depth Technical Guide to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, outlines established synthetic methodologies, and delves into its potential biological activities, with a focus on the inhibition of dihydroorotate dehydrogenase (DHODH). The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The available data is summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 200 °C | [1] |

| Boiling Point | 407.1 °C at 760 mmHg | [1] |

| Density | 1.402 g/cm³ | [1] |

| pKa | ~1.40 ± 0.30 (Predicted for a structurally similar compound, 8-amino-4-methoxy-quinoline-2-carboxylic acid) | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and DMF. Solubility in aqueous solutions is pH-dependent and increases in basic conditions. | [2][3] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the quinoline ring system (δ 7.0-9.0 ppm), a methoxy group singlet (δ ~3.9 ppm), and a carboxylic acid proton (variable, often broad, δ >10 ppm). |

| ¹³C NMR | Carbonyl carbons of the ketone and carboxylic acid (δ >160 ppm), aromatic carbons (δ 110-150 ppm), and a methoxy carbon (δ ~56 ppm). |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the ketone and carboxylic acid (~1650-1720 cm⁻¹), and C=C/C=N stretching of the quinoline ring (~1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, with fragmentation patterns involving the loss of CO₂, COOH, and fragments from the quinoline ring.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner-von Miller reactions.

Synthetic Routes

Pfitzinger Reaction: A Potential Synthetic Pathway

The Pfitzinger reaction offers a versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5][6][7]

Caption: General workflow of the Pfitzinger reaction.

Doebner-von Miller Reaction: An Alternative Synthetic Approach

The Doebner-von Miller reaction provides another route to quinoline derivatives through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9][10][11]

Caption: General workflow of the Doebner-von Miller reaction.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the synthesis and characterization of this compound.

2.2.1. General Procedure for Pfitzinger Synthesis [6][12]

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate isatin derivative (1 equivalent) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

-

Addition of Carbonyl Compound: To the stirred solution, add the corresponding carbonyl compound (1-1.2 equivalents).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Purification: Acidify the aqueous layer with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

2.2.2. General Procedure for Melting Point Determination [13][14]

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

2.2.3. General Procedure for pKa Determination by Potentiometric Titration [15][16]

-

Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

2.2.4. General Procedure for Solubility Determination [2][17][18][19]

-

Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer of a specific pH, organic solvent).

-

Equilibration: Stir or shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

Quinoline carboxylic acid derivatives are known to exhibit a range of biological activities, with a significant number of them acting as inhibitors of dihydroorotate dehydrogenase (DHODH).[20][21][22][23]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[20] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive drugs.

Inhibition of DHODH by compounds like this compound is expected to lead to the depletion of the intracellular pyrimidine pool. This, in turn, results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[20]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in pyrimidine biosynthesis and the consequences of its inhibition.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempap.org [chempap.org]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synarchive.com [synarchive.com]

- 12. jocpr.com [jocpr.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. davjalandhar.com [davjalandhar.com]

- 15. web.williams.edu [web.williams.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]